molecular formula C15H20O3 B1200829 Dehydrongaione CAS No. 41059-84-1

Dehydrongaione

Cat. No. B1200829
CAS RN: 41059-84-1
M. Wt: 248.32 g/mol
InChI Key: QQYXBLIHHIHFCW-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrongaione is a member of oxolanes.

Scientific Research Applications

Immunomodulatory Effects

  • DHEA supplementation in postmenopausal women can modulate immune function, specifically by decreasing CD4+ (helper) T cells and increasing CD8+/CD56+ (natural killer) cells. It also affects T-cell mitogenic and interleukin-6 responses while enhancing natural killer cell cytotoxicity, suggesting an immunomodulatory effect (Casson et al., 1993).

Mental Health Benefits

  • DHEA has shown potential benefits in the treatment of depression and depressive symptoms in various psychiatric and medical illnesses, with studies indicating improvements in patients suffering from conditions such as schizophrenia, anorexia nervosa, HIV, and adrenal insufficiency (Peixoto et al., 2014).

Role in Adrenal Insufficiency

  • Studies have examined the effects of DHEA replacement in women with adrenal insufficiency, revealing improvements in serum steroid hormones, well-being, and aspects of sexuality (Arlt et al., 1999).

Impact on Growth Hormone Axis

  • DHEA supplementation in postmenopausal women has been observed to affect the growth hormone-releasing hormone-growth hormone (GHRH-GH) axis, which impacts several endocrine parameters. This positions DHEA as more than just a dietary supplement, suggesting its potential as a hormonal replacement treatment (Genazzani et al., 2001).

Influence on In Vitro Fertilization (IVF) Outcomes

  • DHEA administration in women with poor ovarian response undergoing IVF has been explored, with studies showing varying effects on ovarian reserve improvement, embryo quality, and pregnancy rates (Xu et al., 2014).

properties

CAS RN

41059-84-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-[(2R,5S)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one

InChI

InChI=1S/C15H20O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7-8,10,14H,4,6,9H2,1-3H3/t14-,15+/m0/s1

InChI Key

QQYXBLIHHIHFCW-LSDHHAIUSA-N

Isomeric SMILES

CC(=CC(=O)C[C@]1(CC[C@H](O1)C2=COC=C2)C)C

SMILES

CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C

Canonical SMILES

CC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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